molecular formula C25H21NO2 B2913939 1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanone CAS No. 882073-39-4

1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanone

Cat. No. B2913939
CAS RN: 882073-39-4
M. Wt: 367.448
InChI Key: GTHWSUBRNKNAHS-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanone, also known as NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. NPP is a derivative of propiophenone and is commonly used as a precursor to synthesize various pharmaceuticals.

Scientific Research Applications

Structure and Reactivity in Organic Synthesis

Research has explored the structural properties and reactivity of compounds closely related to 1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanone in the context of organic synthesis. For instance, studies on the crystallographic and spectroscopic elucidation of arylamidrazones and their cyclization products highlight the significance of these compounds in synthesizing complex organic structures, offering insights into the mechanics of intramolecular hydrogen bonding and the influence of substituents on molecular stability and reactivity (Abdel-Jalil et al., 2015).

Environmental Applications and Degradation Pathways

Significant research has been conducted on the degradation pathways of naphthalene derivatives, which are structurally related to this compound. For example, the study on the ring cleavage product of 1-hydroxy-2-naphthoate by Nocardioides sp. strain KP7 offers insights into the biodegradation processes of aromatic compounds, crucial for understanding environmental persistence and transformation of similar compounds (Adachi et al., 1999).

Materials Science and Catalysis

The synthesis and application of compounds with a naphthalene base in materials science have been explored, with attention to their role in catalysis and material properties. For instance, the synthesis of propanolamine side-chain deuterated propranolol and its derivatives emphasizes the importance of naphthalene-based compounds in medicinal chemistry and highlights methods for the synthesis of optically active compounds (Walker & Nelson, 1978). Additionally, the electro-organic synthesis for dehydrogenative cross-coupling of phenols and naphthols showcases sustainable alternatives in synthetic chemistry, which could be relevant for synthesizing compounds like this compound (Riehl et al., 2016).

Photophysical Properties

Research into the photophysical properties of naphthalene derivatives provides insights into their potential applications in material science, such as in the development of fluorescent sensors or in photodynamic therapy. Studies like the time-resolved spectroscopy of 4-hydroxy-1-naphthalenesulphonate in alcohol-water mixtures could inform the understanding of the photophysical behavior of similar compounds (Htun et al., 1995).

properties

IUPAC Name

1-naphthalen-2-yl-3-(4-phenoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO2/c27-25(21-11-10-19-6-4-5-7-20(19)18-21)16-17-26-22-12-14-24(15-13-22)28-23-8-2-1-3-9-23/h1-15,18,26H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHWSUBRNKNAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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